Verrucarin K
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Description
Verrucarin K is a useful research compound. Its molecular formula is C27H34O8 and its molecular weight is 486.6 g/mol. The purity is usually 95%.
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Biological Activity
Verrucarin K is a macrocyclic trichothecene mycotoxin produced by various fungi, particularly from the genus Fusarium. This compound has garnered attention due to its significant biological activities, particularly in the context of cancer therapy and its effects on cellular processes. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Anticancer Properties
This compound has been studied for its anticancer properties, particularly its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
- Mechanism of Action : Research indicates that this compound interferes with key signaling pathways involved in cell survival, including the Akt/NF-κB/mTOR pathway. This interference leads to the inhibition of cyclins and cyclin-dependent kinases, ultimately blocking cell cycle progression and promoting apoptosis .
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Case Studies :
- A study demonstrated that this compound effectively inhibited the growth of glioblastoma cells. The compound was delivered via monoclonal antibody-directed extracellular vesicles (mAb-EV), which enhanced its uptake in cancer cells while minimizing systemic toxicity .
- In vitro studies showed that this compound exhibited IC50 values ranging from 2 to 12 nM against glioblastoma cell lines such as U251 and U87 .
Effects on Cell Viability
This compound has been shown to significantly reduce cell viability in various cancer types:
Cell Line | IC50 (nM) | Effect |
---|---|---|
U251 (glioblastoma) | 2-12 | Inhibition of growth |
MCF-7 (breast cancer) | Not specified | Induction of apoptosis |
Pancreatic cancer | Not specified | Inhibition of proliferation |
Apoptosis Induction
The compound induces apoptosis through various mechanisms:
- Reactive Oxygen Species (ROS) Production : this compound increases ROS levels, which activate p38 MAPK signaling pathways leading to apoptosis .
- Inhibition of Anti-apoptotic Proteins : It downregulates proteins such as Bcl-2 and upregulates pro-apoptotic factors like Bax .
Cancer Treatment
Due to its potent anticancer properties, this compound is being investigated as a potential therapeutic agent for various malignancies:
- Glioblastoma : Its delivery via mAb-EV has shown promising results in preclinical models, suggesting a viable strategy for overcoming the blood-brain barrier .
- Breast and Pancreatic Cancer : Ongoing studies are evaluating its efficacy in these cancers, focusing on combination therapies that enhance its effectiveness while reducing side effects.
Challenges and Considerations
While the biological activity of this compound is promising, several challenges remain:
- Toxicity : As with many mycotoxins, there are concerns regarding the toxicity of this compound at higher concentrations. Careful dose optimization is essential.
- Resistance Mechanisms : Understanding how cancer cells may develop resistance to this compound will be crucial for developing effective treatment protocols.
Properties
CAS No. |
63739-93-5 |
---|---|
Molecular Formula |
C27H34O8 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
(1R,3R,8R,12S,13R,18E,20Z,24R,25S)-12-hydroxy-5,13,25-trimethyl-26-methylidene-2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-11,17,22-trione |
InChI |
InChI=1S/C27H34O8/c1-16-9-11-27-15-33-25(31)24(30)17(2)10-12-32-22(28)7-5-6-8-23(29)35-20-14-19(34-21(27)13-16)18(3)26(20,27)4/h5-8,13,17,19-21,24,30H,3,9-12,14-15H2,1-2,4H3/b7-5+,8-6-/t17-,19-,20-,21-,24+,26-,27-/m1/s1 |
InChI Key |
TVDLZHBXZUICCI-DDXUFAKYSA-N |
Isomeric SMILES |
C[C@@H]1CCOC(=O)/C=C/C=C\C(=O)O[C@@H]2C[C@@H]3C(=C)[C@]2([C@]4(CCC(=C[C@H]4O3)C)COC(=O)[C@H]1O)C |
Canonical SMILES |
CC1CCOC(=O)C=CC=CC(=O)OC2CC3C(=C)C2(C4(CCC(=CC4O3)C)COC(=O)C1O)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.